Boc-4-aminobutyric acid cha salt

Description

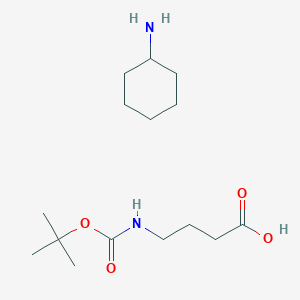

Boc-4-aminobutyric acid cha salt, chemically identified as (S)-3-(Boc-amino)-4-carbamoylbutyric acid (CAS: 336182-03-7), is a tert-butoxycarbonyl (Boc)-protected derivative of 4-aminobutyric acid (GABA). The Boc group serves as a protective moiety for the amine functional group, enhancing stability during synthetic processes, particularly in peptide chemistry . Its molecular formula is C₁₀H₁₈N₂O₅, with a molecular weight of 246.26 g/mol. The "cha salt" designation likely refers to a cyclohexylammonium counterion, which may influence solubility and crystallinity, though explicit details are absent in the provided evidence.

Properties

Molecular Formula |

C15H30N2O4 |

|---|---|

Molecular Weight |

302.41 g/mol |

IUPAC Name |

cyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C9H17NO4.C6H13N/c1-9(2,3)14-8(13)10-6-4-5-7(11)12;7-6-4-2-1-3-5-6/h4-6H2,1-3H3,(H,10,13)(H,11,12);6H,1-5,7H2 |

InChI Key |

JRJMUZKWKXBQOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(=O)O.C1CCC(CC1)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Boc-4-Aminobutyric Acid

N-tert-butoxycarbonyl-4-aminobutyric acid (Boc-4-aminobutyric acid) is typically synthesized by protecting the amino group of 4-aminobutyric acid with a tert-butoxycarbonyl (Boc) group. This protection is essential to prevent unwanted reactions at the amino group during subsequent synthetic steps.

Typical procedure : Commercial 4-aminobutyric acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine in an organic solvent like ethyl acetate or dioxane-water mixtures. The reaction proceeds under mild conditions, usually at room temperature or slightly elevated temperatures, to yield Boc-4-aminobutyric acid with good yield and purity.

Reference synthesis : According to a reported procedure, Boc-4-aminobutyric acid (N-Boc-GABA) was prepared by dissolving it in ethyl acetate, adding N,N-diisopropylethylamine, cooling the mixture to 0 °C, and then adding 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group for further coupling reactions.

Preparation of Cholic Acid or Sodium Cholate

Cholic acid, a bile acid used to form the cholate salt, is often purified before use to remove impurities that can affect the quality of the salt formed.

Purification method : Cholic acid is dissolved in 70% ethanol by heating, treated with activated charcoal to remove colored impurities, boiled, filtered, and then recrystallized to obtain pure cholic acid crystals.

Preparation of sodium cholate solution : Purified cholic acid crystals are dissolved in water, and sodium hydroxide is added gradually to neutralize the acid and form sodium cholate. The pH is carefully adjusted to 7.2–7.4, and the solution is stored at −20 °C for long-term stability.

Formation of Boc-4-Aminobutyric Acid Cholate Salt

The salt formation involves mixing Boc-4-aminobutyric acid with cholic acid or sodium cholate in aqueous or mixed solvent systems, allowing ionic interaction between the carboxylate of cholate and the amino group of Boc-4-aminobutyric acid.

Typical procedure : Boc-4-aminobutyric acid is dissolved in an appropriate solvent such as ethanol or water, and a stoichiometric amount of purified cholic acid or sodium cholate solution is added. The mixture is stirred at room temperature or slightly elevated temperature to facilitate salt formation. The resulting salt may precipitate or remain in solution, depending on solvent and concentration.

Isolation and purification : The salt can be isolated by filtration if precipitated, or by lyophilization if in solution. Further purification may involve recrystallization from suitable solvents.

Alternative Synthetic Routes and Catalytic Methods

Some methods for synthesizing related amino acid derivatives involve transition metal catalysts (from groups 7, 8, or 9 of the periodic table) and chiral ligands to achieve stereoselective synthesis of amino acid derivatives, including Boc-protected 4-aminobutyric acid analogs.

These advanced catalytic methods are particularly useful in the synthesis of complex derivatives or prodrugs containing Boc-4-aminobutyric acid moieties.

Data Table: Summary of Preparation Steps and Conditions

Research Findings and Analytical Data

Yield and Purity : Boc-protected amino acids, including Boc-4-aminobutyric acid, are typically obtained in moderate to good yields (~35% overall in multistep syntheses) with high purity confirmed by NMR and chromatographic methods.

NMR Confirmation : 1H and 13C NMR spectroscopy are standard analytical tools used to confirm the structure of Boc-4-aminobutyric acid and its salts. For example, the presence of the Boc tert-butyl group is confirmed by characteristic singlets near 1.4 ppm in 1H NMR.

Salt Stability : Sodium cholate solutions prepared as described remain stable for several years when stored properly at −20 °C, ensuring reproducibility in salt formation with Boc-4-aminobutyric acid.

Application in Transporter Reconstitution : Boc-4-aminobutyric acid cholate salt is used in biochemical assays, such as transporter reconstitution studies, where the cholate acts as a detergent to solubilize membrane proteins while the Boc-4-aminobutyric acid serves as a substrate or inhibitor analog.

Chemical Reactions Analysis

Types of Reactions

Boc-4-aminobutyric acid cha salt undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

Deprotection: TFA, HCl/dioxane

Substitution: Acyl chlorides, sulfonyl chlorides

Major Products Formed

Deprotection: 4-aminobutyric acid

Substitution: N-acyl-4-aminobutyric acid derivatives

Scientific Research Applications

Pharmaceutical Research Applications

Boc-4-aminobutyric acid cha salt plays a significant role in pharmaceutical research, primarily as an intermediate in the synthesis of various therapeutic agents. Its structural similarity to other compounds, such as gamma-aminobutyric acid and vigabatrin, positions it as a valuable precursor in drug development.

Key Therapeutic Uses

- Neuropharmacology : Due to its relation to GABA, this compound is investigated for potential applications in treating neurological disorders such as epilepsy and anxiety. Its ability to influence neurotransmission makes it a candidate for developing GABAergic drugs.

- Antidepressants : Research indicates that derivatives of GABA can exhibit antidepressant-like effects, suggesting that this compound could be explored for novel antidepressant formulations.

- Anti-inflammatory Agents : Some studies have indicated that GABA analogs may possess anti-inflammatory properties, opening avenues for developing treatments for inflammatory conditions.

Organic Synthesis Applications

The versatility of this compound extends to organic synthesis where it serves as a crucial building block in creating complex molecules.

Applications in Synthesis

- Peptide Synthesis : The compound is utilized in peptide synthesis due to its protective group, which allows for selective reactions without interfering with the amino functionality.

- Synthesis of Bioactive Compounds : It is employed in synthesizing various bioactive compounds, enhancing the efficiency and specificity of chemical reactions.

A review of literature reveals several case studies demonstrating the applications of this compound:

- Neuropharmacological Studies : Research has shown that derivatives of GABA can modulate neurotransmitter release, providing insights into potential treatments for epilepsy and anxiety disorders.

- Organic Synthesis Innovations : Studies demonstrate the successful use of this compound in synthesizing complex peptides, showcasing its role as an effective building block in organic chemistry.

Mechanism of Action

The mechanism of action of Boc-4-aminobutyric acid cha salt involves the protection of the amino group through the formation of a stable carbamate linkage. This prevents unwanted side reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Boc-4-aminobutyric acid cha salt with structurally or functionally related compounds, focusing on molecular properties, solubility, and applications.

4-Aminobutyric Acid (GABA)

- Molecular Formula: C₄H₉NO₂

- Molecular Weight : 103.12 g/mol

- CAS Number : 56-12-2

- Solubility : Highly water-soluble due to its zwitterionic nature .

- Applications : Primarily a neurotransmitter in mammals and a dietary supplement. Unlike its Boc-protected counterpart, GABA lacks synthetic utility in peptide chemistry due to its reactive amine group .

Key Difference: The Boc group in this compound blocks the amine group, enabling controlled deprotection during solid-phase peptide synthesis. This contrasts with unprotected GABA, which is unsuitable for such applications due to uncontrolled reactivity .

2-Hydroxyisobutyric Acid

- Molecular Formula : C₄H₈O₃

- Molecular Weight : 104.10 g/mol

- CAS Number : 594-61-6

- Solubility : Water-soluble, with applications as a chemical intermediate in polymer production .

- Applications: Used in synthesizing polyesters and pharmaceuticals. Unlike Boc-4-aminobutyric acid, it lacks an amine group, limiting its role in peptide chemistry .

Key Difference: The absence of an amine group in 2-hydroxyisobutyric acid restricts its utility in amine-protection strategies, a critical feature of this compound.

Other Boc-Protected Amino Acids

These compounds are widely used in peptide synthesis for amine protection. However, Boc-4-aminobutyric acid’s extended carbon chain (four carbons vs. two in glycine) may confer distinct steric and solubility properties, influencing its use in specific synthetic pathways.

Q & A

Q. How can experimental design address stability challenges of Boc-4-aminobutyric acid CHA salt under varying conditions?

- Methodology : Design accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC and NMR analysis. Compare degradation products (e.g., free acid or CHA dissociation) under acidic, basic, or oxidative conditions. Use Arrhenius modeling to predict shelf-life .

- Data Contradiction Example : If solubility decreases at high pH but increases in DMSO, reconcile by analyzing ion-pairing effects via conductivity measurements .

Q. What strategies resolve contradictions in solubility or reactivity data for this compound?

- Methodology : Perform molecular dynamics simulations to model solvent interactions. Validate experimentally by varying solvent polarity (e.g., water/DMSO mixtures) and measuring solubility via gravimetry. For reactivity conflicts (e.g., unexpected byproducts), use LC-MS/MS to identify intermediates and refine reaction mechanisms .

Q. How can coupling efficiency of this compound in peptide synthesis be optimized?

- Methodology : Screen coupling reagents (e.g., HATU vs. DCC) and bases (e.g., DIEA vs. NMM) to minimize racemization. Monitor reaction progress via HPLC and quantify enantiomeric excess with chiral columns . Adjust CHA counterion concentration to balance solubility and reactivity .

Q. What computational approaches complement experimental data to predict novel reactivity?

- Methodology : Use DFT calculations (e.g., Gaussian or ORCA) to model transition states for Boc deprotection or CHA dissociation. Validate predictions with kinetic studies (e.g., variable-temperature NMR) and correlate with experimental activation energies .

Reproducibility and Reporting

Q. What are best practices for documenting synthesis and characterization to ensure reproducibility?

- Methodology : Follow Beilstein Journal guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.